molecular formula C23H19N3O3 B2512752 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide CAS No. 900013-26-5

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide

Cat. No.: B2512752
CAS No.: 900013-26-5
M. Wt: 385.423
InChI Key: VVKYVSSIDWJMCV-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles depending on the desired substitution product. Major products formed from these reactions include a range of quinoxaline derivatives with diverse biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Compared to other quinoxaline derivatives, 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which enhance its biological activity and chemical reactivity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-21(15-9-3-2-4-10-15)23(28)25-17-12-6-5-11-16(17)20-22(27)26-19-14-8-7-13-18(19)24-20/h2-14,21H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKYVSSIDWJMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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